Hidrocloruro de Aldoxorubicina

Descripción general

Descripción

Aldoxorubicina (clorhidrato) es un conjugado de doxorubicina dirigido a tumores desarrollado por CytRx. Este compuesto está diseñado para mejorar la administración y la eficacia de la doxorubicina, un agente quimioterapéutico bien conocido, al dirigirse a los tumores de manera más efectiva y reducir la toxicidad sistémica .

Aplicaciones Científicas De Investigación

Aldoxorubicina (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

Aldoxorubicina (clorhidrato) ejerce sus efectos a través de un mecanismo único:

Unión a la albúmina: Después de la administración, la aldoxorubicina se une rápidamente a la albúmina circulante endógena a través del enlace EMCH.

Objetivo tumoral: La aldoxorubicina unida a la albúmina se acumula preferentemente en los tumores debido al efecto de permeabilidad y retención mejorada.

Escisión ácida: El ambiente ácido del tumor provoca la escisión del enlace EMCH, liberando doxorubicina libre en el sitio del tumor.

Efectos citotóxicos: La doxorubicina libre se intercala con el ADN, inhibe la topoisomerasa II y genera especies reactivas de oxígeno, lo que lleva a la apoptosis y la muerte celular.

Análisis Bioquímico

Biochemical Properties

Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .

Cellular Effects

Aldoxorubicin hydrochloride has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Aldoxorubicin hydrochloride involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Temporal Effects in Laboratory Settings

It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .

Metabolic Pathways

As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment

Transport and Distribution

Aldoxorubicin hydrochloride is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .

Subcellular Localization

Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de aldoxorubicina (clorhidrato) implica la conjugación de doxorubicina con N-ε-maleimidocaproil hidrazida (EMCH). La reacción generalmente ocurre bajo condiciones ligeramente ácidas para asegurar la estabilidad del enlace sensible a los ácidos . El proceso implica la formación de un enlace hidrazona entre el grupo hidrazida de EMCH y el grupo cetona de la doxorubicina.

Métodos de producción industrial

La producción industrial de aldoxorubicina (clorhidrato) sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para un alto rendimiento y pureza, involucrando medidas rigurosas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Aldoxorubicina (clorhidrato) sufre varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El enlace sensible a los ácidos (EMCH) se rompe en el ambiente ácido de los tumores, liberando doxorubicina libre.

Oxidación y reducción: Como derivado de la doxorubicina, la aldoxorubicina puede participar en reacciones redox, particularmente involucrando la parte quinona de la doxorubicina.

Reactivos y condiciones comunes

Hidrólisis: Las condiciones ácidas (pH < 5) se utilizan comúnmente para romper el enlace EMCH.

Oxidación y reducción: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Principales productos formados

Comparación Con Compuestos Similares

Aldoxorubicina (clorhidrato) es única en comparación con otros compuestos similares debido a su sistema de administración dirigido y su toxicidad sistémica reducida. Los compuestos similares incluyen:

Doxorubicina: El compuesto padre, ampliamente utilizado en la quimioterapia, pero asociado con una toxicidad cardíaca significativa.

Epirubicina: Otra antraciclina con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Daunorubicina: Similar a la doxorubicina, pero se utiliza principalmente para tratar la leucemia.

La singularidad de la aldoxorubicina radica en su capacidad para administrar la doxorubicina específicamente a los sitios tumorales, mejorando así la eficacia y minimizando los efectos adversos .

Propiedades

IUPAC Name |

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-UKFSEGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361563-03-2 | |

| Record name | ALDOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

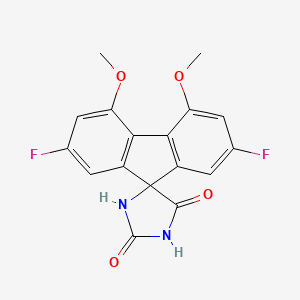

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

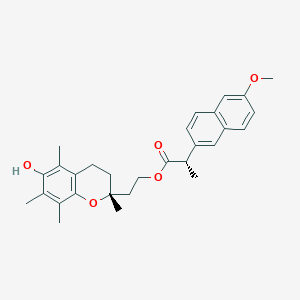

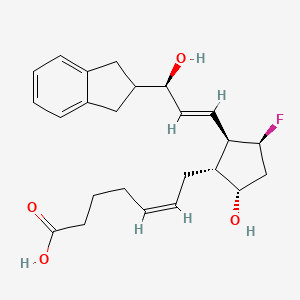

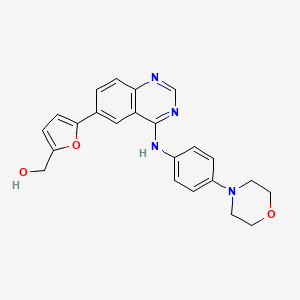

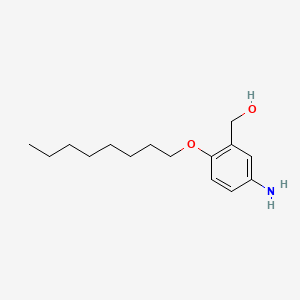

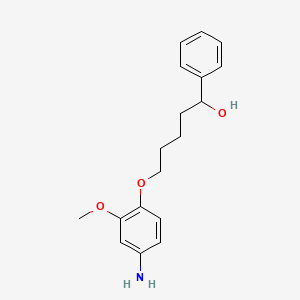

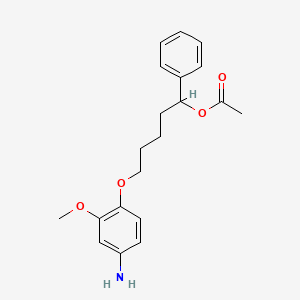

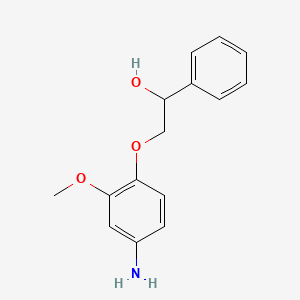

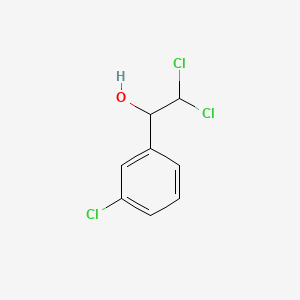

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)